3-Ethoxyphenyl methanesulfonate
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Overview
Description
3-Ethoxyphenyl methanesulfonate is an organic compound with the molecular formula C9H12O4S. It is a derivative of methanesulfonic acid, where the sulfonate group is attached to a phenyl ring substituted with an ethoxy group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxyphenyl methanesulfonate typically involves the reaction of 3-ethoxyphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature. The reaction mixture is then worked up by extraction and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxyphenyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can be involved in redox reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield an amine derivative of the phenyl ring.
Scientific Research Applications
3-Ethoxyphenyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxyphenyl methanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various synthetic applications to introduce different functional groups onto the phenyl ring.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenyl methanesulfonate: Similar in structure but with a methoxy group instead of an ethoxy group.
Methanesulfonic acid: The parent compound from which methanesulfonates are derived.
Ethyl methanesulfonate: Another ester of methanesulfonic acid with different applications.
Uniqueness
3-Ethoxyphenyl methanesulfonate is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of compounds where specific functional group placement is crucial.
Properties
IUPAC Name |
(3-ethoxyphenyl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S/c1-3-12-8-5-4-6-9(7-8)13-14(2,10)11/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDCVYANMCNPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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